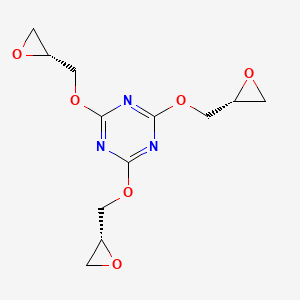

2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine

説明

2,4,6-Tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine (CAS: 2589-01-7), also known as cyanuric acid triglycidyl ester, is a triazine derivative with three glycidyl ether substituents . Its molecular formula is C₁₂H₁₅N₃O₆, with an average mass of 297.267 g/mol. The compound is characterized by its reactive epoxy (oxirane) groups, which enable crosslinking in polymer chemistry. It is widely used in epoxy resins for coatings, adhesives, and composite materials due to its high reactivity with amines, anhydrides, and other curing agents.

特性

分子式 |

C12H15N3O6 |

|---|---|

分子量 |

297.26 g/mol |

IUPAC名 |

2,4,6-tris[[(2R)-oxiran-2-yl]methoxy]-1,3,5-triazine |

InChI |

InChI=1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2/t7-,8-,9-/m1/s1 |

InChIキー |

BLPURQSRCDKZNX-IWSPIJDZSA-N |

異性体SMILES |

C1[C@@H](O1)COC2=NC(=NC(=N2)OC[C@H]3CO3)OC[C@H]4CO4 |

正規SMILES |

C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

(R,R,R)-Triglycidyl Isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of glycidyl groups through the epoxidation of the chlorohydrin intermediates. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of (R,R,R)-Triglycidyl Isocyanurate involves large-scale reactors and continuous processing techniques. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification methods such as distillation and crystallization ensures that the compound meets the required specifications for various applications .

化学反応の分析

Types of Reactions

(R,R,R)-Triglycidyl Isocyanurate undergoes several types of chemical reactions, including:

Epoxide Ring-Opening Reactions: The glycidyl groups can undergo nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.

Polymerization Reactions: It can participate in polymerization reactions to form cross-linked polymers with enhanced mechanical and thermal properties.

Substitution Reactions: The compound can undergo substitution reactions where the glycidyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of (R,R,R)-Triglycidyl Isocyanurate include amines, alcohols, thiols, and acids. The reaction conditions vary depending on the desired product but typically involve moderate temperatures (50-100°C) and the use of catalysts to accelerate the reactions .

Major Products Formed

The major products formed from the reactions of (R,R,R)-Triglycidyl Isocyanurate include cross-linked polymers, modified resins, and functionalized derivatives with specific properties tailored for various applications .

科学的研究の応用

(R,R,R)-Triglycidyl Isocyanurate has a wide range of scientific research applications, including:

Chemistry: It is used as a cross-linking agent in the synthesis of advanced polymers and resins with enhanced properties.

Biology: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: It is investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.

作用機序

The mechanism of action of (R,R,R)-Triglycidyl Isocyanurate involves the reactivity of its glycidyl groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

類似化合物との比較

Comparison with Similar Triazine Derivatives

Structural and Functional Group Analysis

The triazine core allows diverse functionalization. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Optical and Electronic Properties

Research Findings and Data

Table 2: Key Research Data

| Compound | Thermal Decomposition (°C) | λₐᵦₛ (nm) | λₑₘ (nm) | Notable Application |

|---|---|---|---|---|

| Epoxy-functionalized | 200–300 | N/A | N/A | Epoxy adhesives |

| Thienyltriazine | 350 | 320–400 | 450–550 | Organic photovoltaics |

| Carbazole-TR1 | >300 | 350–400 | 450–550 | OLEDs |

| TPT (pyridyl) | 280 | 270–320 | 380 | MOF-based sensors |

生物活性

Chemical Structure and Properties

The molecular formula of 2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine is , with a molecular weight of 297.26 g/mol. The presence of oxirane groups enhances the compound's reactivity and potential for further modifications, making it a versatile candidate in organic synthesis and materials science.

Biological Activities of Triazine Derivatives

Triazine compounds have been extensively studied for their biological activities. Notably, they exhibit:

- Anticancer Activity : Many triazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Antimicrobial Properties : Triazines are known for their herbicidal and antimicrobial activities. The incorporation of oxirane groups may enhance these properties due to their ability to interact with biological macromolecules.

Research Findings and Case Studies

While direct studies on 2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine are sparse, the following findings from related triazine derivatives provide insights into its potential biological activities:

| Compound | Activity | IC50 Values | Cell Lines |

|---|---|---|---|

| Compound A | Anticancer | 0.20 µM | A549 |

| Compound B | Anticancer | 1.25 µM | MCF-7 |

| Compound C | Anticancer | 0.026 µM | HCT116 |

| Compound D | Antimicrobial | N/A | Various Bacteria |

These studies highlight the potential for similar activities in 2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine due to the structural similarities with these derivatives .

The mechanisms through which triazine derivatives exert their biological effects often involve:

- Enzyme Inhibition : Many triazines act as inhibitors of key enzymes involved in cancer progression and cell proliferation. For example, certain derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer metabolism and growth regulation .

- Induction of Apoptosis : Some triazine compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。